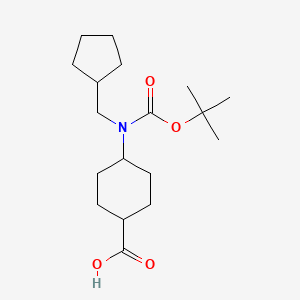
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the Boc group. The process begins with the reaction of cyclopentylmethylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine, which is then coupled with cyclohexanecarboxylic acid under peptide coupling conditions .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the Boc group is removed using trifluoroacetic acid (TFA) and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using acids such as TFA or HCl in dioxane.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA, HCl in dioxane
Coupling: DIC, HOBt, triethylamine
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are used in various biological and chemical applications .
Scientific Research Applications
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
- (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid
Uniqueness
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid is unique due to its specific structure, which combines a cyclopentylmethyl group with a cyclohexanecarboxylic acid moiety. This combination provides distinct steric and electronic properties that are advantageous in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C18H31NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[cyclopentylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H31NO4/c1-18(2,3)23-17(22)19(12-13-6-4-5-7-13)15-10-8-14(9-11-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21) |
InChI Key |
ZAZSDJUAMZKSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


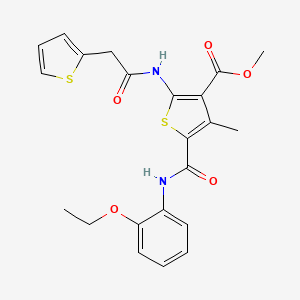

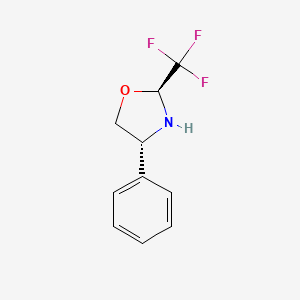


![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)

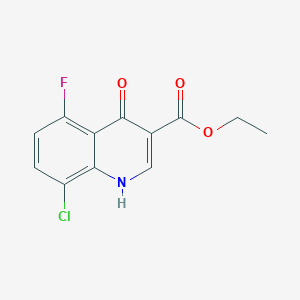
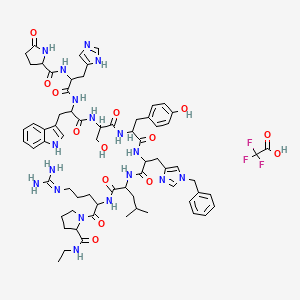

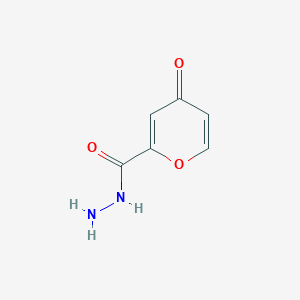
![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)

